molecular formula C6H8N2O B12367261 3-(aminomethyl)-3H-pyridin-6-one

3-(aminomethyl)-3H-pyridin-6-one

Cat. No.: B12367261
M. Wt: 124.14 g/mol
InChI Key: WTJXLJGSBROIAQ-UHFFFAOYSA-N
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Description

Positional Isomerism

  • 5-(Aminomethyl)pyridin-2-ol : The ketone group at position 2 and aminomethyl group at position 5 represent a positional isomer.
  • 3-(Aminomethyl)pyridin-2(1H)-one : A related isomer with a ketone at position 2 and a different tautomeric state.

Tautomerism

The 3H-pyridin-6-one system exhibits tautomerism due to the mobility of hydrogen atoms in the partially saturated ring. Two primary tautomers are possible:

  • Keto form : Dominant under standard conditions, characterized by a ketone at position 6 and a single double bond between positions 4 and 5.
  • Enol form : A less stable tautomer where the hydrogen from the hydroxyl group migrates to form a double bond between positions 5 and 6.

The equilibrium between these forms is influenced by solvent polarity and temperature. For example, in polar protic solvents, the keto form is stabilized through hydrogen bonding.

Stereochemical Considerations

While the compound lacks chiral centers in its base structure, derivatives with additional substituents may exhibit stereoisomerism. The planar pyridine ring and fixed ketone group limit geometric isomerism in the parent molecule.

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

3-(aminomethyl)-3H-pyridin-6-one

InChI

InChI=1S/C6H8N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4-5H,3,7H2

InChI Key

WTJXLJGSBROIAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=CC1CN

Origin of Product

United States

Preparation Methods

Amine-Carbonyl Condensation

In a study by Tang et al., 1-amidopyridin-1-ium salts were reacted with aminals in acetonitrile at 90°C, followed by zinc-mediated reduction in acetic acid to yield 3-(aminomethyl)pyridine derivatives. For instance, the reaction of 1f (76.8 mg, 0.2 mmol) with aminal 2b–2w in CH₃CN produced 3b–3w with yields ranging from 61% to 87%. Key steps include:

  • Anhydrous conditions : To prevent hydrolysis of intermediates.
  • Zinc-acetic acid system : Facilitates reductive elimination, critical for amino group installation.

Table 1: Representative Condensation Reactions

Starting Material Reagent Solvent Temperature Yield (%) Reference
1f Aminal 2b–2w CH₃CN 90°C 61–87
2 NH₃ (25%) MeOH 50°C 87.5

Coupling Agents in Amide Formation

Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) have been employed to activate carboxylic acids for amide coupling with aminomethylpyridinones. For example, the synthesis of D-06 involved EDCI/HOBt-mediated coupling of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one with ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, achieving a 33.9% yield after purification. Challenges include:

  • Competitive side reactions : Ester hydrolysis or over-activation of carboxylates.
  • **Sol

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-3H-pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 3-(aminomethyl)-3H-pyridin-6-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of 3-(aminomethyl)-3H-pyridin-6-one exhibit significant antibacterial properties. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains, including Mycobacterium abscessus . The synthesis of these compounds often involves modifications to enhance their pharmacological profiles.

Pharmacokinetics and Bioavailability
Efforts to improve the oral bioavailability of compounds related to this compound have been documented. A study focused on optimizing the pharmacokinetic performance of pyrazolo-pyridone inhibitors revealed that structural modifications can lead to better metabolic stability and reduced clearance rates in vivo . This approach is crucial for developing effective therapeutic agents.

Biocatalysis

Whole-Cell Biocatalysis
The compound has been utilized in whole-cell biocatalysis systems for synthesizing aromatic and heterocyclic primary amines. These bioconversion systems leverage microbial cells to catalyze reactions that produce valuable compounds efficiently . The application of such biocatalytic methods not only enhances yield but also reduces the environmental impact compared to traditional chemical synthesis methods.

Synthetic Organic Chemistry

Synthesis of Complex Molecules
this compound serves as a key intermediate in the synthesis of more complex molecular structures. For example, it has been involved in condensation reactions leading to the formation of bicyclic and tricyclic pyridinones . Such synthetic pathways are vital for creating novel compounds with potential therapeutic applications.

Case Study 1: Antibacterial Compound Development

In a recent study, researchers synthesized a series of this compound derivatives and evaluated their antibacterial activity against M. abscessus. The results indicated that certain modifications significantly enhanced potency, suggesting a pathway for developing new antibiotics .

Case Study 2: Biocatalytic Synthesis

A whole-cell bioconversion system was developed utilizing engineered microbial strains capable of converting simple substrates into this compound derivatives. This method demonstrated high efficiency and selectivity, showcasing the potential for industrial applications in drug synthesis .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
Medicinal ChemistryAntimicrobial activity against bacterial strainsEffective against M. abscessus
PharmacokineticsImproved bioavailability through structural modificationsEnhanced metabolic stability
BiocatalysisWhole-cell systems for synthesizing primary aminesHigh-efficiency bioconversion methods
Synthetic Organic ChemistryKey intermediate in complex molecule synthesisInvolved in producing bicyclic/tricyclic compounds

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-3H-pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the keto group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules and lead to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(aminomethyl)-3H-pyridin-6-one with structurally or functionally related compounds, emphasizing molecular features, toxicity, regulatory status, and applications.

Compound Name Molecular Formula Key Substituents Toxicity/Safety Profile Regulatory Status (U.S.) Applications/Research Context References
This compound C6H7N2O Aminomethyl at position 3, pyridinone ring Limited data; inferred severe skin/eye irritation based on analogs Not listed under CERCLA, SARA, or CAA Potential use in drug synthesis, perovskites
3-(Aminomethyl)pyridine C6H8N2 Aminomethyl at position 3, pyridine ring Severe skin burns, eye damage Not regulated under CERCLA, SARA, or CAA Intermediate in organic synthesis, ligand design
3-(Aminomethyl)piperidinium (3AMP) C6H13N2+ Piperidinium ring with aminomethyl group No acute toxicity data reported Not applicable (used in perovskite research) Structural component in 2D perovskites
6-(Aminomethyl)pyridazin-3(2H)-one C5H7N3O Aminomethyl at position 6, pyridazinone ring No specific data; likely moderate toxicity Not listed in regulatory databases Pharmaceutical intermediate
(3-Methylaminomethyl)pyridine C7H10N2 Methylaminomethyl group on pyridine ring No toxicity data available Unregulated Research chemical for niche applications

Key Comparative Insights:

Structural Variations: Pyridinone vs. Pyridine: The pyridinone core in this compound introduces a ketone group, enhancing hydrogen-bonding capacity compared to pyridine analogs like 3-(aminomethyl)pyridine . Ring Size and Charge: 3AMP’s piperidinium ring (six-membered, charged) offers steric bulk and ionic character, making it suitable for stabilizing perovskite layers, unlike neutral pyridinone derivatives .

Toxicity and Safety: 3-(Aminomethyl)pyridine exhibits severe dermal and ocular toxicity, necessitating stringent handling protocols . In contrast, 3AMP and pyridazinone analogs lack detailed toxicity profiles but are presumed safer in controlled environments.

Regulatory Status: Neither this compound nor its pyridine analog is regulated under major U.S. environmental statutes (CERCLA, CAA), simplifying industrial use .

Applications: Drug Development: Pyridazinone derivatives (e.g., 6-(aminomethyl)pyridazin-3(2H)-one) are intermediates in synthesizing antihypertensive or antimicrobial agents . Material Science: 3AMP is critical in 2D perovskite fabrication for optoelectronic devices, leveraging its ammonium group for layer stabilization .

Research Findings and Data Gaps

  • Synthesis: this compound derivatives are synthesized via nucleophilic substitution or reductive amination, akin to methods for pyridazinones .
  • Stability: Pyridinones are less prone to hydrolysis than pyridazinones due to reduced ring strain, enhancing their utility in aqueous formulations.
  • Market Trends: Analogs like 3-(Aminomethyl)-1-methylpiperidine (CAS 14613-37-7) are commercially significant, with applications in agrochemicals and pharmaceuticals .

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